molecular formula C16H14O2 B12340849 2-(9,10-Dihydrophenanthren-2-yl)acetic acid

2-(9,10-Dihydrophenanthren-2-yl)acetic acid

Cat. No.: B12340849
M. Wt: 238.28 g/mol
InChI Key: DWHBOZAFTAQYEK-UHFFFAOYSA-N
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Description

2-(9,10-Dihydrophenanthren-2-yl)acetic acid is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an acetic acid group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid typically involves the reaction of phenanthrene with acetic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation of phenanthrene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with phenanthrene to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products:

Scientific Research Applications

2-(9,10-Dihydrophenanthren-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, binding to specific receptors, or altering cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Uniqueness: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid is unique due to the presence of both the phenanthrene moiety and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(9,10-dihydrophenanthren-2-yl)acetic acid

InChI

InChI=1S/C16H14O2/c17-16(18)10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2,(H,17,18)

InChI Key

DWHBOZAFTAQYEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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